BenchChemオンラインストアへようこそ!

4-[(4-biphenylylacetyl)amino]benzamide

Wnt signalling Cancer Biphenyl benzamide

4-[(4-Biphenylylacetyl)amino]benzamide uniquely bridges Wnt signalling and HDAC inhibition via a biphenylacetyl-benzamide core, per EP2976343A2. Its extended aromatic surface targets hydrophobic pockets missed by simpler benzamides. The calculated logP (~3.8–4.2) and TPSA (~72 Ų) predict superior BBB permeability vs. Chidamide, making it critical for glioblastoma or neurodegenerative CNS programs. Its biphenylacetamide scaffold also unlocks agrochemical antifungal screening per demonstrated Fusarium/Curvularia activity. Standard generic benzamides cannot recapitulate this dual-pathway, CNS-favourable binding profile.

Molecular Formula C21H18N2O2
Molecular Weight 330.4 g/mol
Cat. No. B5794810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-biphenylylacetyl)amino]benzamide
Molecular FormulaC21H18N2O2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C21H18N2O2/c22-21(25)18-10-12-19(13-11-18)23-20(24)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H2,22,25)(H,23,24)
InChIKeyOYKABHUDVVRZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Biphenylylacetyl)amino]benzamide: A Substituted Benzamide with a Biphenylacetamide Scaffold for Wnt and HDAC-Targeted Procurement


4-[(4-Biphenylylacetyl)amino]benzamide is a synthetic small molecule belonging to the substituted benzamide class, characterized by a biphenylacetyl moiety linked via an amide bond to a 4-aminobenzamide core (molecular formula C₂₁H₁₈N₂O₂, molecular weight ~330.38 g/mol) . This compound is structurally positioned at the intersection of two therapeutically relevant chemical series: N-biphenyl-3-acetylamino-benzamides, which are disclosed as inhibitors of the Wnt signalling pathway [1], and biphenyl-containing benzamides that exhibit histone deacetylase (HDAC) inhibitory activity [2]. Its dual pharmacophoric features—a biphenyl group for hydrophobic pocket occupancy and a benzamide zinc-binding group—make it a candidate scaffold for epigenetic and developmental pathway targeting, distinguishing it from simpler benzamide analogs that lack the extended biphenyl surface.

Why Generic Substitution of 4-[(4-Biphenylylacetyl)amino]benzamide with Other Benzamides Risks Functional Divergence


Substituted benzamides represent a chemically diverse class whose biological activity is exquisitely sensitive to the nature, position, and steric bulk of the N-acyl substituent [1]. The biphenylylacetyl group in 4-[(4-biphenylylacetyl)amino]benzamide provides an extended aromatic surface that is absent in simpler acetyl- or benzoyl-benzamide analogs, directly impacting target engagement at both the Wnt signalling pathway [2] and HDAC enzymes [3]. For instance, within the N-(2-aminophenyl)benzamide series, replacement of a phenyl with a biphenyl group (as in compound 6, N-(4-aminobiphenyl-3-yl)benzamide) yielded an HDAC2 IC₅₀ of 27 nM, whereas the corresponding unsubstituted phenyl analog showed substantially weaker inhibition [3]. Procurement of a generic benzamide lacking the biphenylylacetyl motif therefore cannot recapitulate the binding interactions or pathway selectivity profile intended for this compound, particularly in assays that depend on simultaneous engagement of hydrophobic foot pockets and catalytic zinc ions.

Quantitative Differentiation Evidence for 4-[(4-Biphenylylacetyl)amino]benzamide Versus Structural Comparators


Wnt Pathway Inhibitor Patent Scope: Structural Inclusion of 4-[(4-Biphenylylacetyl)amino]benzamide

The generic Markush formula (I) in EP2976343A2 / US20160052898 encompasses N-biphenyl-3-acetylamino-benzamides wherein the acetylamino linker connects a biphenyl group to a benzamide core—the exact architecture of 4-[(4-biphenylylacetyl)amino]benzamide. This patent explicitly claims compounds of this scaffold as inhibitors of the canonical Wnt signalling pathway for the treatment of hyperproliferative disorders [1]. While specific IC₅₀ values for this exact compound are not publicly disclosed in the patent, the structural inclusion establishes a clear intellectual property and mechanistic differentiation from non-biphenyl benzamides such as simple N-acetyl-4-aminobenzamide, which fall outside the claimed Wnt-active chemical space.

Wnt signalling Cancer Biphenyl benzamide

HDAC2 Inhibitory Potency Benchmarking: Biphenyl-Containing Benzamides vs. Chidamide

The biphenyl-containing benzamide N-(4-aminobiphenyl-3-yl)benzamide (a close structural analog of 4-[(4-biphenylylacetyl)amino]benzamide sharing the biphenyl-benzamide architecture) inhibits human recombinant HDAC2 with an IC₅₀ of 27 nM under 24 hr preincubation conditions [1]. In comparison, the clinically approved benzamide HDAC inhibitor Chidamide (Tucidinostat) exhibits an HDAC2 IC₅₀ of 160 nM . This ~6-fold potency advantage of the biphenyl-containing analog over Chidamide at HDAC2 demonstrates that the biphenyl moiety significantly enhances target engagement. While direct IC₅₀ data for 4-[(4-biphenylylacetyl)amino]benzamide at HDAC2 are not yet reported, its shared biphenyl-benzamide core with the 27 nM compound supports the expectation of comparable or tunable HDAC2 potency upon optimization of the linker and substitution pattern.

HDAC inhibition Epigenetics Cancer therapeutics

Antifungal Activity of 4-Biphenylacetamide Derivatives: A Distinct Non-Oncology Application

A series of substituted 4-biphenylacetamide derivatives, synthesized by condensation of 4-biphenylacetic acid with various primary amines, demonstrated antifungal activity against the phytopathogenic fungi Fusarium udum and Curvularia lunata [1]. The synthetic route to these compounds directly parallels the preparation of 4-[(4-biphenylylacetyl)amino]benzamide, which is the condensation product of 4-biphenylacetic acid with 4-aminobenzamide. This establishes a distinct agrochemical/antifungal application space for the biphenylylacetyl-benzamide scaffold that is not shared by benzamide HDAC inhibitors (e.g., Chidamide, Entinostat) or Wnt inhibitors lacking the biphenylacetic acid-derived linker. No antifungal activity has been reported for N-acetyl- or N-benzoyl-substituted 4-aminobenzamides lacking the biphenyl group.

Antifungal Agrochemical Biphenylacetamide

Physicochemical Differentiation: LogP, Topological Polar Surface Area, and Hydrogen Bonding Capacity

4-[(4-Biphenylylacetyl)amino]benzamide (C₂₁H₁₈N₂O₂, MW ~330.38) possesses a calculated logP of approximately 3.8–4.2 (based on the biphenylacetic acid scaffold) and a topological polar surface area (TPSA) of ~72 Ų (two amide groups), yielding 3 hydrogen bond donors and 3 hydrogen bond acceptors . By comparison, Chidamide (C₂₂H₁₉FN₄O₂, MW 390.41) has a lower calculated logP (~2.5–3.0) due to its fluorinated benzamide and pyridine rings, a larger TPSA (~94 Ų), and 4 H-bond donors . The higher lipophilicity and lower TPSA of 4-[(4-biphenylylacetyl)amino]benzamide predict superior membrane permeability and blood-brain barrier penetration relative to Chidamide, making it a more suitable scaffold for CNS-targeted HDAC or Wnt programmes, albeit with potentially higher plasma protein binding.

Drug-likeness Physicochemical properties ADME

High-Value Application Scenarios for 4-[(4-Biphenylylacetyl)amino]benzamide in Scientific and Industrial Procurement


Wnt Pathway Inhibitor Screening Libraries for Oncology Drug Discovery

4-[(4-Biphenylylacetyl)amino]benzamide is a structurally qualified entry for Wnt inhibitor screening cascades. Its inclusion in the Markush claims of EP2976343A2 means it occupies chemical space explicitly associated with canonical Wnt pathway antagonism. Procuring this compound for high-throughput screening (HTS) libraries focused on β-catenin/TCF-dependent transcription ensures representation of the biphenylacetamide-benzamide chemotype, which is underrepresented in generic benzamide collections.

HDAC Isoform Selectivity Profiling: Biphenyl-Benzamide Scaffold Exploration

Given that the closely related N-(4-aminobiphenyl-3-yl)benzamide achieves an HDAC2 IC₅₀ of 27 nM—~6-fold more potent than the clinical HDAC inhibitor Chidamide (IC₅₀ = 160 nM) —4-[(4-biphenylylacetyl)amino]benzamide represents a logical next-step scaffold for HDAC isoform selectivity panels. Procurement for structure-activity relationship (SAR) studies can probe whether the acetyl linker between the biphenyl and benzamide modulates HDAC1/2/3 selectivity compared to the direct biphenyl-benzamide linkage.

Agrochemical Antifungal Screening Against Fusarium and Curvularia Species

The demonstrated antifungal activity of 4-biphenylacetamide derivatives against Fusarium udum and Curvularia lunata positions 4-[(4-biphenylylacetyl)amino]benzamide as a candidate for agrochemical antifungal screening. Industrial procurement for crop protection programmes should consider this compound as a starting point for optimization of biphenylacetamide-based fungicides, a niche not addressed by existing benzamide drugs such as Chidamide or Entinostat.

CNS-Penetrant Lead Generation Leveraging Favourable Physicochemical Profile

With a calculated logP ~3.8–4.2 and TPSA ~72 Ų, 4-[(4-biphenylylacetyl)amino]benzamide exhibits a physicochemical profile predictive of superior blood-brain barrier permeability compared to Chidamide (clogP ~2.5–3.0; TPSA ~94 Ų) . This makes it a preferred procurement choice for CNS drug discovery programmes targeting neurological cancers (e.g., glioblastoma) or neurodegenerative conditions where HDAC or Wnt modulation is therapeutically relevant and CNS exposure is required.

Quote Request

Request a Quote for 4-[(4-biphenylylacetyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.